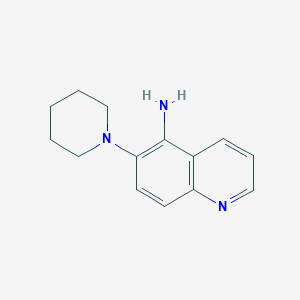

6-(Piperidin-1-yl)quinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-14-11-5-4-8-16-12(11)6-7-13(14)17-9-2-1-3-10-17/h4-8H,1-3,9-10,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPFZJYJGJIKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C3=C(C=C2)N=CC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Quinolines As a Central Scaffold in Chemical Research

The quinoline (B57606) ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. nih.govresearchgate.net Its rigid structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, make it an ideal framework for interacting with biological targets. orientjchem.org The versatility of the quinoline scaffold is further enhanced by the relative ease with which it can be functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. researchgate.netorientjchem.org

This inherent "druggability" has led to the quinoline moiety being classified as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. nih.govekb.eg The broad-ranging pharmacological activities exhibited by quinoline derivatives underscore this privileged status. These activities include, but are not limited to, anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.gov

The clinical success of quinoline-based drugs is a testament to the scaffold's importance. A notable example is the class of topoisomerase inhibitors, such as camptothecin (B557342) and its analogs topotecan (B1662842) and irinotecan, which are used in cancer chemotherapy. ekb.eg In the realm of infectious diseases, the 4-aminoquinoline (B48711) derivative chloroquine (B1663885) and its hydroxylated analog hydroxychloroquine (B89500) have been mainstays in the treatment and prevention of malaria for decades. rsc.orgwikipedia.org Furthermore, fluoroquinolone antibiotics like ciprofloxacin (B1669076) and levofloxacin, which feature a quinolone core, are widely used to treat bacterial infections. rsc.org More recently, quinoline-based kinase inhibitors like bosutinib (B1684425) and cabozantinib (B823) have been approved for the treatment of various cancers, highlighting the continued relevance of this scaffold in modern drug discovery. nih.gov

The following table provides a snapshot of some prominent drugs that feature the quinoline scaffold, illustrating the breadth of their therapeutic applications.

| Drug Name | Therapeutic Class | Primary Indication(s) |

| Chloroquine | Antimalarial | Malaria |

| Hydroxychloroquine | Antimalarial, DMARD | Malaria, Rheumatoid Arthritis, Lupus |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Bacterial Infections |

| Levofloxacin | Antibiotic (Fluoroquinolone) | Bacterial Infections |

| Camptothecin | Anticancer | Cancer (various) |

| Topotecan | Anticancer (Topoisomerase I inhibitor) | Ovarian and Lung Cancer |

| Irinotecan | Anticancer (Topoisomerase I inhibitor) | Colorectal Cancer |

| Bosutinib | Anticancer (Kinase inhibitor) | Chronic Myelogenous Leukemia |

| Cabozantinib | Anticancer (Kinase inhibitor) | Medullary Thyroid Cancer, Renal Cell Carcinoma |

Role of Piperidine Moieties in Molecular Design and Biological Recognition

Complementing the aromatic and rigid nature of the quinoline (B57606) scaffold is the piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom. This simple yet influential moiety is one of the most ubiquitous heterocyclic systems found in pharmaceuticals and natural products. Its prevalence stems from a combination of desirable physicochemical properties and its ability to participate in crucial molecular interactions.

The three-dimensional, chair-like conformation of the piperidine ring allows it to act as a versatile scaffold for presenting substituents in well-defined spatial orientations. This is critical for optimizing interactions with the often-complex topographies of biological targets such as enzymes and receptors. The basic nitrogen atom within the piperidine ring is typically protonated at physiological pH, enabling it to form strong ionic interactions and hydrogen bonds, which are fundamental to molecular recognition and binding affinity.

Furthermore, the incorporation of a piperidine moiety can significantly influence the pharmacokinetic properties of a molecule. It can enhance water solubility, which is often a challenge in drug development, and can also impact a drug's ability to cross biological membranes. The metabolic stability of the piperidine ring is another key feature, although it can also be a site of metabolism, a factor that medicinal chemists can strategically manipulate.

The functional importance of the piperidine ring is evident in the vast array of approved drugs that contain this motif. For instance, the antipsychotic drug haloperidol (B65202) and the opioid analgesic fentanyl both feature a piperidine core that is essential for their neurological activity. In the field of allergy treatment, the second-generation antihistamines fexofenadine (B15129) and loratadine (B1675096) incorporate piperidine rings that contribute to their efficacy and reduced sedative effects. The acetylcholinesterase inhibitor donepezil, used in the management of Alzheimer's disease, also contains a piperidine moiety critical for its therapeutic action.

The following table showcases a selection of drugs containing the piperidine moiety, highlighting its diverse applications in medicine.

| Drug Name | Therapeutic Class | Primary Indication(s) |

| Haloperidol | Antipsychotic | Schizophrenia, Tourette Syndrome |

| Fentanyl | Opioid Analgesic | Severe Pain |

| Fexofenadine | Antihistamine | Allergic Rhinitis |

| Loratadine | Antihistamine | Allergic Rhinitis |

| Donepezil | Acetylcholinesterase Inhibitor | Alzheimer's Disease |

| Methylphenidate | Stimulant | ADHD, Narcolepsy |

| Pioglitazone | Antidiabetic | Type 2 Diabetes |

Overview of the 6 Piperidin 1 Yl Quinolin 5 Amine Structural Class in Current Literature

Strategies for Quinoline Core Construction and Functionalization

The construction of the quinoline core is the foundational step in the synthesis of this compound. Several classical and modern methods can be employed for this purpose, each with its own set of advantages and limitations.

Ring Closure Reactions for Quinoline Ring Formation

A variety of named reactions are available for the synthesis of the quinoline ring system. The choice of method often depends on the desired substitution pattern of the final product.

Classic methods for quinoline synthesis include the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. The Friedländer synthesis, another well-established method, involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. rsc.orgyoutube.com The Combes quinoline synthesis utilizes the reaction of anilines with β-diketones. rsc.org

More contemporary approaches offer milder reaction conditions and greater functional group tolerance. These can include transition-metal-catalyzed cyclization reactions and microwave-assisted syntheses, which often lead to higher yields and shorter reaction times. rsc.orgdergipark.org.tr

| Ring Closure Reaction | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions, but provides access to a variety of quinolines. |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone | A modification of the Skraup synthesis with broader substrate scope. |

| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone, Compound with α-Methylene Group | Generally proceeds under basic or acidic catalysis. |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization of an enaminone intermediate. |

| Modern Methods | Various precursors | Often involve transition metal catalysis or microwave irradiation for improved efficiency and milder conditions. rsc.orgdergipark.org.tr |

Approaches for Introducing Substituents at Specific Quinoline Positions

To synthesize this compound, it is crucial to introduce substituents at the C5 and C6 positions. This can be achieved either by starting with a pre-functionalized aniline derivative or by functionalizing the quinoline core after its formation.

Directing the substitution to specific positions on the quinoline ring can be challenging. Electrophilic substitution reactions on the quinoline ring, such as nitration or halogenation, typically occur at the C5 and C8 positions due to the directing effect of the nitrogen atom. To achieve substitution at the C6 position, one might start with a para-substituted aniline in a ring-closing reaction. For instance, using a 4-substituted aniline in a Skraup or Doebner-von Miller synthesis would result in a 6-substituted quinoline.

The introduction of the C5-amino group can be accomplished by nitration of the quinoline ring followed by reduction. Nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, which can then be separated and the 5-nitro isomer reduced to 5-aminoquinoline (B19350).

Integration of the Piperidine Moiety into the Quinoline Scaffold

The introduction of the piperidine ring at the C6 position is a key transformation in the synthesis of the target molecule. This is typically achieved through the reaction of a C6-functionalized quinoline with piperidine.

Nucleophilic Aromatic Substitution Reactions with Piperidine

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the formation of aryl-nitrogen bonds. In the context of synthesizing this compound, this would involve the reaction of a 6-haloquinoline-5-amine with piperidine. The halogen atom at the C6 position acts as a leaving group, which is displaced by the nucleophilic piperidine.

The reactivity of the halopyridine in an SNA_r reaction is dependent on the nature of the halogen, with fluorine being the most reactive, followed by chlorine, bromine, and iodine. The reaction is often carried out at elevated temperatures and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction. youtube.comyoutube.com The presence of the C5-amino group can influence the reactivity of the C6 position towards nucleophilic attack.

A study on the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium ions with piperidine showed that the reaction proceeds via a rate-controlling deprotonation of the addition intermediate. nih.gov While this is on a pyridine (B92270) system, the principles can be extended to the quinoline ring.

Alternative Coupling Methodologies for Piperidinyl Attachment

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.

The Buchwald-Hartwig amination has been successfully employed for the synthesis of piperidinyl-substituted quinolines. For example, the coupling of 6-bromoquinoline (B19933) with piperazine (B1678402) has been reported, demonstrating the feasibility of this approach for C6-functionalization. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | 6-Haloquinolin-5-amine, Piperidine | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Mild reaction conditions, high functional group tolerance, and broad substrate scope. |

Derivatization at the C5-Amino Position and Other Sites

The C5-amino group of this compound provides a handle for further structural modifications, allowing for the synthesis of a library of related analogs.

The primary amino group can undergo a variety of chemical transformations. For instance, it can be acylated to form amides, alkylated, or used in the formation of Schiff bases through condensation with aldehydes or ketones. The synthesis of imines from quinolin-5-ylamine and various aldehydes and ketones has been reported. researchgate.net

Furthermore, the amino group can be converted into other functional groups. For example, diazotization of the amino group followed by treatment with appropriate reagents can lead to the introduction of a variety of substituents at the C5 position.

Oxidative polymerization of 5-aminoquinoline has also been explored, leading to the formation of oligomeric structures with interesting properties. dergipark.org.tr Additionally, the amino group can be used to form metal complexes.

Other positions on the quinoline ring can also be functionalized. For instance, if a halogen was used as a leaving group at C6, any remaining halo-substituted starting material could be a site for further cross-coupling reactions.

| Derivatization Reaction | Reagent | Product Functional Group |

| Acylation | Acyl chloride, Anhydride | Amide |

| Schiff Base Formation | Aldehyde, Ketone | Imine |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Diazotization | Nitrous acid | Diazonium salt (versatile intermediate) |

Synthesis of Amidines and Hydrazones

The introduction of amidine and hydrazone functionalities to the quinoline core can significantly modify its chemical properties.

Amidines: The synthesis of amidines from quinoline precursors can be achieved through various methods. One notable approach involves a three-component reaction of an appropriate aminoquinoline derivative, a cyclic ketone, and an amine in a suitable solvent like DMF. For instance, novel amidine series have been synthesized from the reaction of azido (B1232118) quinoline intermediates, cyclohexanone, and piperidine or morpholine. nih.gov This method, conducted under mild conditions, can lead to high yields of the target amidine compounds. nih.gov While a direct synthesis from this compound is not explicitly detailed in the literature, this methodology presents a viable pathway, potentially requiring the initial conversion of the 5-amino group to an azide.

Hydrazones: Hydrazones are commonly synthesized through the condensation reaction of a carbonyl compound with a hydrazide. mdpi.comresearchgate.net For quinoline derivatives, this typically involves reacting a quinoline-carbaldehyde with a suitable hydrazide in the presence of a catalytic amount of acid. nih.gov For example, 6-fluoro-2-hydroxyquinoline-3-carbaldehyde has been successfully reacted with various hydrazides in ethanol (B145695) with a drop of glacial acetic acid to yield the corresponding hydrazone derivatives. nih.gov This general procedure can be adapted for the synthesis of hydrazones from a carbaldehyde derivative of 6-(piperidin-1-yl)quinoline. The reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents like ethanol, methanol, or butanol is a common pathway for preparing hydrazide-based compounds. mdpi.com

Formation of Substituted Thiosemicarbazones

Thiosemicarbazones, known for their diverse biological activities, can be incorporated into the quinoline framework. The synthesis generally involves the condensation of a quinoline-carbaldehyde with a thiosemicarbazide (B42300). mdpi.comnih.gov Specifically, a library of quinoline thiosemicarbazones has been synthesized via the microwave-assisted condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various (un)substituted thiosemicarbazides. mdpi.comnih.gov This approach highlights a direct and efficient route to structurally related analogs of the target compound. The synthesis of the thiosemicarbazide precursors themselves often starts from amines, which react with thiophosgene (B130339) or carbon disulfide, followed by a reaction with hydrazine (B178648). nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of complex molecules like this compound and its derivatives. Modern techniques such as microwave and ultrasound assistance have shown significant advantages over conventional methods.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several benefits such as reduced reaction times, increased yields, and often cleaner reactions. benthamdirect.comnih.govsphinxsai.com In the context of quinoline chemistry, microwave-assisted synthesis has been successfully applied to various reactions, including the formation of thiosemicarbazones and other heterocyclic systems. mdpi.comnih.govnih.gov

For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form thiosemicarbazones was achieved in just 3-5 minutes with excellent yields under microwave irradiation. mdpi.com This is a significant improvement over conventional heating methods. mdpi.com Similarly, the synthesis of pyrazoline derivatives from chalcones and hydrazine hydrate (B1144303) has been shown to be much faster with microwave assistance, with reaction times dropping from hours to minutes and yields improving. shd-pub.org.rs The advantages of microwave irradiation include a clean, cheap, and convenient method, as well as high yields and purity due to rapid heating for a very short time. lew.roresearchgate.net

Ultrasound-Assisted Synthetic Methodologies

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. nih.govrsc.org This technique has been shown to improve reaction rates and yields in the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govrsc.orgnih.gov

The N-alkylation of imidazole (B134444) rings on a quinoline scaffold, for example, demonstrated outstanding benefits under ultrasound irradiation in terms of reaction time, energy consumption, and yields. nih.govrsc.org In some cases, ultrasound assistance has led to a five-fold decrease in reaction time compared to conventional thermal heating. rsc.org Furthermore, ultrasound has been successfully employed in the synthesis of piperidinyl-quinoline acylhydrazones, affording the target compounds in excellent yields within 4-6 minutes at room temperature. mdpi.com The advantages of using ultrasound in chemical reactions include higher yields, better product purity, the possibility of achieving better selectivity and higher reactivity, and reduced reaction times. rsc.org

Conventional Synthetic Routes and Comparative Yields

Conventional heating methods, while often requiring longer reaction times and providing lower yields, remain a fundamental approach in organic synthesis. sphinxsai.com Comparative studies have consistently highlighted the superiority of microwave and ultrasound-assisted methods.

In the synthesis of quinolinyl thiosemicarbazones, microwave-assisted synthesis consistently provided higher yields compared to conventional heating. mdpi.com For example, while conventional methods might yield products in the range of 70-80%, microwave-assisted synthesis can push these yields to over 90% in a fraction of the time. mdpi.com Similarly, a comparative study on the synthesis of various heterocyclic molecules showed that microwave-assisted reactions reduced reaction times from hours to minutes and increased yields by 10-30% compared to conventional methods. sphinxsai.com For certain quinoline N-oxide derivatives, conventional heating for 9-11 hours resulted in 38-67% yields, whereas microwave irradiation for 30-40 minutes produced the same compounds in 57-84% yields. lew.roresearchgate.net

The following tables provide a comparative overview of yields and reaction times for the synthesis of quinoline derivatives using different methodologies.

Table 1: Comparative Yields of Microwave-Assisted vs. Conventional Synthesis of Quinolinyl Thiosemicarbazones mdpi.com

| Compound | Conventional Yield (%) | Microwave Yield (%) | Microwave Reaction Time (min) |

|---|---|---|---|

| (E)-2-((6-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | 78 | 92 | 3 |

| (E)-N-phenyl-2-((6-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | 81 | 94 | 4 |

| (E)-N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamide | 83 | 95 | 3.5 |

Table 2: Comparison of Reaction Times and Yields for Quinoline Derivative Synthesis lew.roresearchgate.net

| Reaction Type | Conventional Method | Microwave Method |

|---|---|---|

| N-oxidation of Quinoline Derivatives | 9-11 hours, 38-67% yield | 30-40 minutes, 57-84% yield |

| Rearrangement of N-oxides | 4 hours, 40-80% yield | 15-35 minutes, 60-100% yield |

Reactivity Profiles of the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle, and its reactivity is analogous in some respects to naphthalene (B1677914) but is significantly influenced by the nitrogen atom. The nitrogen atom is electron-withdrawing, which deactivates the pyridine ring (the ring containing nitrogen) towards electrophilic attack and activates it towards nucleophilic attack, particularly at positions 2 and 4. youtube.comscribd.com Conversely, the benzene (B151609) ring (carbocycle) is more susceptible to electrophilic substitution, which typically occurs at the C5 and C8 positions. youtube.comnumberanalytics.comquimicaorganica.org

In the case of this compound, the reactivity of the quinoline core is heavily modulated by its substituents. Both the C5-amino group and the C6-piperidin-1-yl group are strong electron-donating groups through resonance and induction. This has two major consequences:

Enhanced Nucleophilicity of the Quinoline Nitrogen: The electron-donating groups increase the electron density on the quinoline nitrogen, enhancing its basicity and nucleophilicity compared to unsubstituted quinoline.

Activation towards Electrophilic Aromatic Substitution: The powerful electron-donating nature of the amino and piperidinyl groups strongly activates the carbocyclic ring for electrophilic substitution. The primary sites for electrophilic attack would be the positions ortho and para to the activating groups. Given the substitution pattern, the C7 and C8 positions are the most likely candidates for further functionalization via reactions like halogenation, nitration, or Friedel-Crafts reactions, provided that the reaction conditions are controlled to prevent reactions on the exocyclic amine and piperidine nitrogen. numberanalytics.com

Transformations Involving the Piperidine Ring Nitrogen

The piperidine substituent contains a secondary amine nitrogen which is both basic and nucleophilic. uomustansiriyah.edu.iq This allows for a range of chemical transformations directly on the piperidine ring without altering the core quinoline structure.

Common reactions involving the piperidine nitrogen include:

N-Alkylation: The nitrogen can be alkylated using alkyl halides. This reaction typically proceeds in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net For instance, reaction with an alkyl bromide (R-Br) in a suitable solvent like acetonitrile (B52724) or DMF, often with a non-nucleophilic base like potassium carbonate, would yield the corresponding N-alkylated derivative. researchgate.net

N-Acylation: The piperidine nitrogen can readily react with acylating agents such as acid chlorides or anhydrides to form amides. This is a robust and high-yielding transformation, often carried out in the presence of a base like triethylamine (B128534) or pyridine to scavenge the acid byproduct.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives. This typically involves reacting the piperidinyl compound with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.netmdpi.com

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to introduce more complex alkyl substituents. nih.gov

These transformations are summarized in the interactive table below.

| Transformation | Reagent Type | Product Class | Typical Conditions |

| N-Alkylation | Alkyl halide (e.g., R-I, R-Br) | Tertiary amine | K₂CO₃, Acetonitrile |

| N-Acylation | Acid chloride (e.g., R-COCl) | Amide | Triethylamine, CH₂Cl₂ |

| N-Arylation | Aryl halide (e.g., Ar-Br) | N-Aryl piperidine | Pd catalyst, phosphine ligand, base |

| Reductive Amination | Aldehyde/Ketone (e.g., RCHO) | Tertiary amine | NaBH(OAc)₃, Dichloroethane |

Chemical Modifications of the C5-Amino Group

The primary aromatic amine at the C5 position is a key functional handle for derivatization. It can undergo a variety of reactions common to anilines.

Imine Formation: The C5-amino group can condense with aldehydes and ketones to form the corresponding imines (Schiff bases). organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction is typically catalyzed by acid and is reversible, often requiring the removal of water to drive the reaction to completion. youtube.com

Acylation and Sulfonylation: Similar to the piperidine nitrogen, the C5-amino group can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions can be used to introduce a wide array of substituents and modulate the electronic properties of the molecule.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. Diazonium salts are exceptionally versatile intermediates and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. Furthermore, these salts can act as electrophiles in coupling reactions with activated aromatic rings to form azo compounds. tandfonline.com

The table below illustrates some potential modifications of the C5-amino group.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Imine Formation | Aldehyde (RCHO) or Ketone (R₂CO) | Imine (-N=CHR or -N=CR₂) |

| Amide Formation | Acid Chloride (RCOCl) | Amide (-NHCOR) |

| Sulfonamide Formation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt (-N₂⁺Cl⁻) |

Oxidative and Reductive Pathways in Controlled Chemical Environments

The this compound molecule possesses several sites susceptible to both oxidation and reduction.

Reductive Pathways: The quinoline ring system can be selectively hydrogenated. Catalytic hydrogenation can reduce either the pyridine ring or the benzene ring, depending on the catalyst and reaction conditions.

Reduction of the Pyridine Ring: Typically, hydrogenation of quinolines with catalysts like platinum, palladium, or nickel under various conditions leads to the reduction of the nitrogen-containing ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. thieme-connect.comacs.org The presence of the electron-donating amino group can sometimes hinder this process by coordinating to and poisoning the metal catalyst, potentially requiring acidic conditions to proceed. thieme-connect.com

Reduction of the Benzene Ring: Selective hydrogenation of the carbocyclic ring is less common but can be achieved under specific conditions, for example, using platinum oxide in strongly acidic media or with certain rhodium catalysts. acs.org

Oxidative Pathways:

N-Oxide Formation: The nitrogen atoms in the quinoline ring and the piperidine ring can be oxidized to their corresponding N-oxides using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. arsdcollege.ac.in The quinoline nitrogen is generally oxidized to quinoline-N-oxide. arsdcollege.ac.in

Oxidative Coupling: Aromatic amines can be susceptible to oxidative polymerization or coupling reactions in the presence of strong oxidants. The specific products would depend heavily on the reaction conditions. 8-Aminoquinolines, for example, are known to participate in oxidative processes. nih.gov

Pathways for the Formation of Diversified Derivatives

The functional groups present in this compound serve as excellent starting points for the synthesis of a diverse library of new chemical entities. The strategies for diversification can be broadly categorized as substituent modification or ring annulation.

Substituent Modification: As detailed in sections 3.2 and 3.3, the piperidine nitrogen and the C5-amino group can be readily alkylated, acylated, or arylated to generate a vast number of analogues with tailored properties.

Ring Annulation (Formation of Fused Systems): The C5-amino group, in conjunction with one of its neighboring positions on the quinoline ring, can be used to construct new fused heterocyclic rings. This is a powerful strategy for creating complex, polycyclic molecules.

Cyclocondensation Reactions: The amino group can participate in cyclocondensation reactions with bifunctional reagents. For example, reaction with β-ketoesters can lead to the formation of a new fused pyridone ring, a reaction reminiscent of the Conrad-Limpach or Combes quinoline syntheses. researchgate.netnih.gov

Formation of Fused Pyrazoles: Reaction of an activated quinoline (e.g., a chloro-substituted derivative) with hydrazine can lead to the formation of a fused pyrazolo[4,3-c]quinoline system. researchgate.net

Formation of Fused Triazines: Diazotized aminoquinolines can be coupled with active methylene (B1212753) compounds and subsequently cyclized to form fused triazino-pyrazolo-quinoline systems. tandfonline.com

These pathways underscore the utility of this compound as a versatile building block in medicinal and materials chemistry, allowing for systematic exploration of the chemical space around the quinoline scaffold.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 6 Piperidin 1 Yl Quinolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. ipb.pt For the structural assignment of 6-(piperidin-1-yl)quinolin-5-amine and its derivatives, ¹H-NMR, ¹³C-NMR, and advanced two-dimensional NMR techniques are routinely employed.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. In the context of this compound, the ¹H-NMR spectrum would exhibit distinct signals for the protons on the quinoline (B57606) core and the piperidine (B6355638) ring.

Quinoline Protons: The aromatic protons of the quinoline ring typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns are influenced by the substitution pattern. For instance, the protons on the heterocyclic part of the quinoline ring will have different chemical shifts from those on the benzene (B151609) ring. chemicalbook.comuncw.edu

Piperidine Protons: The protons of the piperidine ring will appear in the upfield region (typically δ 1.5-3.5 ppm). chemicalbook.com The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most deshielded within the piperidine ring due to the electronegativity of the nitrogen. The protons on the other carbons (β- and γ-protons) will appear at progressively higher fields. The chair conformation of the piperidine ring can lead to non-equivalent axial and equatorial protons, which may result in complex splitting patterns. researchgate.net

Amine Proton: The proton of the primary amine group (-NH₂) at the 5-position of the quinoline ring will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline Aromatic Protons | 7.0 - 9.0 | Multiplets |

| Piperidine α-Protons | ~2.8 - 3.5 | Multiplet |

| Piperidine β,γ-Protons | ~1.5 - 2.0 | Multiplet |

| Amine (-NH₂) Proton | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. wikipedia.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. careerendeavour.com

Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region of the ¹³C-NMR spectrum (typically δ 110-160 ppm). The carbons attached to the nitrogen atom and the substituted carbons will have distinct chemical shifts.

Piperidine Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region (typically δ 20-60 ppm). The α-carbons, being directly attached to the nitrogen, will be the most deshielded. youtube.com

Influence of Substituents: The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents. libretexts.org The piperidinyl group and the amino group will influence the chemical shifts of the quinoline carbons to which they are attached and the adjacent carbons.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Quinoline Aromatic Carbons | 110 - 160 |

| Piperidine α-Carbons | ~45 - 55 |

| Piperidine β,γ-Carbons | ~20 - 30 |

Advanced Two-Dimensional NMR Techniques

For complex molecules like derivatives of this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Advanced two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment. researchgate.net These experiments correlate signals from different nuclei, providing connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish which protons are adjacent to each other within the molecular structure. This is particularly useful for tracing the connectivity of protons within the quinoline and piperidine rings. ijpsdronline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is critical for establishing the connectivity between different fragments of the molecule, for example, confirming the attachment of the piperidine ring to the C-6 position of the quinoline core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal structural details. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the determination of the elemental composition of a molecule, which is a critical step in confirming its identity. For this compound, HRMS would be used to confirm the molecular formula, C₁₄H₁₇N₃. arctomsci.com The high resolving power of HRMS also helps to distinguish between molecules with the same nominal mass but different elemental compositions. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This technique is instrumental in elucidating the structure of a molecule by piecing together its fragments.

For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺. The fragmentation pattern would be characteristic of the quinoline and piperidine rings. Common fragmentation pathways could include:

Loss of the piperidine ring or fragments thereof.

Cleavage within the quinoline ring system.

Loss of the amino group.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, confirming the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, the IR spectrum would be expected to exhibit a unique fingerprint arising from its constituent quinoline, piperidine, and amine moieties.

The primary amine (-NH₂) group attached to the quinoline ring at the C5 position would give rise to characteristic N-H stretching vibrations. Typically, primary amines show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds. For instance, in related aminoquinoline derivatives, N-H stretching bands have been observed in this region. rsc.org The spectrum would also be expected to show N-H bending vibrations around 1600 cm⁻¹.

The piperidine ring, a saturated heterocyclic amine, contributes characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂) groups of the piperidine ring are expected in the 2850-2950 cm⁻¹ range. nist.gov These are distinct from the aromatic C-H stretching vibrations of the quinoline ring, which typically appear above 3000 cm⁻¹.

The quinoline core itself presents a complex pattern of absorptions. The C=C and C=N stretching vibrations within the aromatic system are expected in the 1450-1620 cm⁻¹ region. The C-N stretching vibrations, for both the bond between the piperidine nitrogen and the quinoline ring and the exocyclic amine, would likely appear in the 1200-1350 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound, based on data from related structures, is presented in the table below. nih.govnih.gov

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| N-H Bend | ~1600 | |

| Piperidine Ring | C-H Stretch (aliphatic) | 2850 - 2950 |

| Quinoline Ring | C-H Stretch (aromatic) | >3000 |

| C=C and C=N Stretch | 1450 - 1620 | |

| C-N Bonds | C-N Stretch | 1200 - 1350 |

This table presents expected values based on typical ranges for the functional groups and data from analogous compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute stereochemistry and conformational preferences of a molecule. For this compound, a single-crystal X-ray diffraction study would offer unparalleled insight into its solid-state structure.

The analysis would reveal the planarity of the quinoline ring system and the precise geometry of the substituent groups. A key structural feature of interest would be the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. mdpi.commdpi.com The analysis would determine whether the quinoline substituent is in an axial or equatorial position on the piperidine ring.

Furthermore, X-ray crystallography would elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. The primary amine group is capable of acting as a hydrogen bond donor, while the nitrogen atoms of the quinoline and piperidine rings can act as hydrogen bond acceptors. These interactions play a crucial role in the physical properties of the compound.

For example, the crystal structure of a related compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, confirmed that the piperidine ring adopts a chair conformation. nih.gov In this structure, the ethyl ester group occupies an equatorial position. A similar analysis of this compound would definitively establish its conformational details.

| Structural Parameter | Information Provided by X-ray Crystallography |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-H). |

| Bond Angles | Angles between adjacent bonds, defining the geometry around each atom. |

| Torsional Angles | Dihedral angles that describe the rotation around bonds, revealing the conformation of the molecule. |

| Piperidine Conformation | Confirmation of the chair, boat, or twist-boat conformation. |

| Substituent Orientation | Determination of axial vs. equatorial positioning of the quinoline group on the piperidine ring. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, and π-stacking. |

This table outlines the key structural information that would be obtained from an X-ray crystallographic analysis of this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula and purity.

For this compound, with a proposed molecular formula of C₁₄H₁₇N₃, the theoretical elemental composition can be calculated as follows:

Molecular Weight: (14 * 12.011) + (17 * 1.008) + (3 * 14.007) = 168.154 + 17.136 + 42.021 = 227.311 g/mol

% Carbon (C): (168.154 / 227.311) * 100 = 73.97%

% Hydrogen (H): (17.136 / 227.311) * 100 = 7.54%

% Nitrogen (N): (42.021 / 227.311) * 100 = 18.49%

In the synthesis and characterization of novel quinoline derivatives, it is standard practice to report the results of elemental analysis. researchgate.netdergipark.org.tr The experimentally determined percentages of C, H, and N for a purified sample of this compound would be expected to be within ±0.4% of the calculated theoretical values, which is the generally accepted margin of error for this technique.

| Element | Theoretical % |

| Carbon (C) | 73.97 |

| Hydrogen (H) | 7.54 |

| Nitrogen (N) | 18.49 |

This table shows the calculated theoretical elemental composition for C₁₄H₁₇N₃.

Mechanistic Insights and Structure Activity Relationship Sar Studies of 6 Piperidin 1 Yl Quinolin 5 Amine Derivatives in in Vitro Systems

In Vitro Enzyme Inhibition Mechanisms

The inhibitory potential of 6-(piperidin-1-yl)quinolin-5-amine derivatives has been explored against several key enzymatic targets implicated in various diseases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Quinoline-based structures are recognized for their potential to inhibit cholinesterases, enzymes crucial in the breakdown of the neurotransmitter acetylcholine. nih.gov This inhibition is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govnih.gov Studies on quinoline (B57606) derivatives containing a piperidine (B6355638) moiety have revealed their potential as cholinesterase inhibitors.

Research on a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, which share the core quinoline-piperidine structure, has provided insights into their structure-activity relationships (SAR) for cholinesterase inhibition. For instance, the position of a methyl substituent on the quinoline ring was found to influence inhibitory activity, with an 8-methyl group leading to enhanced dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Furthermore, substitutions on the aryl ring of the thiosemicarbazone moiety played a critical role. While a 4-chloro substituent resulted in moderate activity, a combination of a 3-fluoro group on the aryl ring and an 8-methyl group on the quinoline ring produced a selective inhibitor of AChE. nih.gov The most potent dual inhibitor in one study was N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide, exhibiting significant inhibitory concentrations (IC50) against both AChE and BChE. nih.gov

| Compound Derivative | Target Enzyme | IC50 (µM) |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | AChE | 9.68 |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | BChE | 11.59 |

| 2-((6-Methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide with 4-chlorophenyl substituent (5g) | AChE | 19.85 ± 0.14 |

| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde derivative with 3-fluoro and 8-methyl substituents (6i) | AChE | 15.8 ± 1.3 |

Topoisomerase Inhibition Selectivity (Type I and IIα)

DNA topoisomerases are essential enzymes that manage the topological states of DNA and are validated targets for anticancer drugs. frontiersin.orgmdpi.com Quinoline derivatives have shown promise as topoisomerase inhibitors. frontiersin.org

Studies on novel amidine derivatives synthesized from 4-azido-quinolin-2(1H)-ones and piperidine demonstrated selective inhibition of topoisomerase I (topo I) over topoisomerase IIα (topo IIα). frontiersin.org This selectivity is a desirable trait in cancer chemotherapy. Molecular docking studies have supported these findings, explaining the preferential binding to topo I. frontiersin.org Similarly, pyrimido[5,4-c]quinoline derivatives have also been reported to exhibit selective topo I inhibitory activity. frontiersin.org

Conversely, other quinoline-related structures, such as bis(2,6-dioxopiperazine) derivatives, have been identified as inhibitors of mammalian topoisomerase II. nih.gov These compounds, including ICRF-193, inhibit the enzyme before the formation of the cleavable complex, a mechanism distinct from many other topoisomerase II-targeting agents. nih.gov This highlights the diverse mechanisms through which quinoline and piperidine-containing scaffolds can interact with topoisomerases.

Succinate (B1194679) Dehydrogenase (SDH) Interactions and Mode of Action

Information specifically detailing the interactions of this compound derivatives with succinate dehydrogenase (SDH) is not extensively available in the provided search results. Further research is required to elucidate the specific mode of action and inhibitory potential of this class of compounds against SDH.

Other Enzyme-Targeted Mechanisms (e.g., Tyrosine Kinases, Tubulin Polymerization, DHODH Kinase)

The quinoline scaffold is a versatile pharmacophore known to interact with a variety of enzymes. Research has shown that quinoline derivatives can exhibit cytotoxic activity by inhibiting several protein kinases, including epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and non-receptor tyrosine kinases. brieflands.com

For instance, the derivative 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262) was found to inhibit the phosphorylation of ERK, a key component of the MAPK pathway. nih.gov This inhibition of ERK phosphorylation was observed at an IC50 value of approximately 5 µM. nih.gov

While the provided information does not specifically detail the inhibition of tubulin polymerization or dihydroorotate (B8406146) dehydrogenase (DHODH) kinase by this compound derivatives, the broad kinase inhibitory profile of the quinoline scaffold suggests that these could be potential targets for this class of compounds.

In Vitro Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition)

The anticancer potential of this compound derivatives is often linked to their ability to modulate key cellular pathways that control cell growth, proliferation, and survival.

Elucidation of Key Structural Motifs Governing In Vitro Activity

For instance, in the context of antimicrobial activity, the introduction of a chloro group at the 7-position of the quinoline ring has been shown to enhance antiplasmodial activity. nih.gov This suggests that an electron-withdrawing group at this position may be favorable for this particular biological effect. Furthermore, studies on related quinoline derivatives have demonstrated that various substituents on the quinoline core can lead to a broad spectrum of pharmacological activities. nih.gov

The substitution pattern on the piperidine moiety is also a key determinant of biological activity. In studies of piperidine-substituted quinolones as gonadotropin-releasing hormone (GnRH) antagonists, it was found that small substituents at the 6-position of the piperidine ring were well-tolerated for maintaining binding potency. nih.gov Specifically, blocking the 6-position with a trifluoromethyl group was shown to reduce the clearance rate and increase oral bioavailability, highlighting the importance of this position for pharmacokinetic properties. nih.gov

The following interactive data table summarizes the observed impact of different substitution patterns on the biological response of quinoline-piperidine hybrids and related derivatives.

| Core Scaffold | Substituent/Position | Observed Effect on Biological Response | Reference |

|---|---|---|---|

| Quinoline | 7-chloro group | Enhanced anti-plasmodial activity. | nih.gov |

| Piperidine | Small group at 6-position | Tolerated for maintaining GnRH binding potency. | nih.gov |

| Piperidine | Trifluoromethyl group at 6-position | Reduced clearance rate and increased oral bioavailability. | nih.gov |

| Quinoline | 2,4,6-substitution with piperazine (B1678402) coupled sulfonamides/amides | Significant inhibitory activity against TB strains. | rsc.org |

The quinoline and piperidine moieties are not merely passive scaffolds but are actively involved in the binding of this compound derivatives to their biological targets. Molecular docking studies on various quinoline and piperidine derivatives have provided valuable insights into the specific interactions that govern receptor binding.

The quinoline ring system, being a heterocyclic aromatic structure, can participate in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions with amino acid residues within the binding pocket of a receptor or enzyme. nih.govresearchgate.net For example, in studies of quinoline derivatives as acetyl-CoA carboxylase inhibitors, docking simulations revealed that the quinoline moiety could be positioned within the active site to form key interactions. nih.gov Similarly, in the context of HIV reverse transcriptase inhibitors, the quinoline scaffold was found to have a high affinity for the enzyme's active site. nih.gov

The piperidine ring, a saturated heterocycle, also plays a crucial role in receptor binding. It can act as a hydrogen bond acceptor and its conformational flexibility allows it to adopt an optimal orientation within the binding site to maximize interactions. nih.gov In studies of piperidine derivatives as CCR5 antagonists, the piperidine moiety was identified as a key structural element for receptor binding. nih.gov Furthermore, in the design of dual NK1R antagonists and serotonin (B10506) transporter (SERT) inhibitors, the phenyl piperidine core was found to have important interactions with key amino acid residues in the active sites of both targets. nih.gov The replacement of a piperazine ring with a piperidine ring has been shown in some cases to significantly impact receptor affinity, underscoring the importance of this specific heterocyclic ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.

Several QSAR studies have been conducted on quinoline and piperidine derivatives to develop predictive models for various biological activities, including antimicrobial and receptor antagonist activities. tandfonline.comjlu.edu.cnresearchgate.netijprajournal.com These studies typically involve the calculation of a large number of molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecules. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build the QSAR models.

For example, a QSAR study on quinoline derivatives as antibacterial agents against S. aureus identified the nucleophilic frontier electron density of the C(5) atom and the bond order of the C(9)-N(1) bond as key factors influencing activity. jlu.edu.cn The resulting model showed good predictive ability with a correlation coefficient (R²) of 0.814 and a cross-validation coefficient (q²) of 0.734. jlu.edu.cn

In another study on piperidine derivatives as CCR5 antagonists, a QSAR model was developed using topological and structural parameters, which showed good internal and external validation. tandfonline.com These models can provide valuable insights into the structural requirements for biological activity and can be used to prioritize the synthesis of new compounds with potentially improved efficacy.

The following interactive data table summarizes the results of selected QSAR studies on quinoline and piperidine derivatives.

| Compound Class | Biological Activity | Modeling Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Quinoline derivatives | Antibacterial (S. aureus) | SMLR | R² = 0.814, q² = 0.734 | jlu.edu.cn |

| Piperidine derivatives | CCR5 antagonists | FA-MLR, PLS | Q² = 0.514 (FA-MLR), Pred_R² = 0.565 (PLS) | tandfonline.com |

| Phenyl piperidine derivatives | NK1R antagonists/SERT inhibitors | GA-PLS, MLR | Good correlation between QSAR and docking results. | nih.gov |

| Quinoline based quinazolinone-4-thiazolidinone heterocycles | Antimicrobial (E. coli) | MLR | Variance = 0.7622, Cross-validated R² = 0.6881 | ijprajournal.com |

In Vitro Metabolite Identification and Metabolic Pathway Elucidation for 6 Piperidin 1 Yl Quinolin 5 Amine

Methodologies for In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic profile of a compound like 6-(Piperidin-1-yl)quinolin-5-amine involves assessing its metabolic stability. This is typically performed using in vitro systems such as human liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.govnih.gov The compound would be incubated with these microsomes, and the decrease in its concentration over time would be measured to determine its intrinsic clearance and predict its metabolic fate in the body. nih.gov

Identification of Stable In Vitro Metabolites

Should this compound be found to be metabolized, the next step would be the identification and structural elucidation of the resulting stable metabolites.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for metabolite profiling. nih.govnih.gov In a hypothetical study of this compound, a high-resolution mass spectrometer would be used to analyze the incubation mixture. nih.govnih.gov This would allow for the detection of potential metabolites based on their mass-to-charge ratio (m/z) and retention time. nih.gov The high accuracy of modern mass spectrometers aids in proposing elemental compositions for the metabolites. nih.gov Tandem mass spectrometry (MS/MS) would then be employed to fragment the potential metabolite ions, providing structural information that helps in their tentative identification. nih.govresearchgate.net

Utilization of Nuclear Magnetic Resonance (NMR) for Metabolite Structural Elucidation

For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. researchgate.net While not as sensitive as MS, NMR provides detailed information about the chemical environment of atoms within a molecule. In the context of this compound metabolism, should sufficient quantities of a metabolite be produced and isolated, NMR analysis would definitively determine its structure.

Characterization of Reactive In Vitro Metabolites and Trapping Strategies

A critical aspect of in vitro drug metabolism studies is the investigation of reactive metabolites, which are often implicated in drug-induced toxicities. eurofinsdiscovery.comevotec.com

Iminium Ion Formation and Trapping (for piperidine)

The piperidine (B6355638) ring within this compound is a potential site for the formation of a reactive iminium ion. mdpi.comnih.govclockss.org This can occur through metabolic oxidation. To detect such transient and reactive species, a trapping agent like potassium cyanide is often included in the incubation mixture. evotec.comnih.gov The cyanide ion would react with the electrophilic iminium ion to form a stable cyano-adduct, which can then be detected and characterized by LC-MS. nih.govnih.gov

Adduct Formation and Detection

Beyond dedicated trapping agents, reactive metabolites can also form adducts with other nucleophiles present in the incubation, such as glutathione (B108866) (GSH). nih.govwashington.edunih.gov Glutathione is a biological antioxidant that can detoxify electrophilic species. The detection of glutathione adducts by LC-MS serves as strong evidence for the formation of reactive intermediates. washington.edu The fragmentation pattern of these adducts in MS/MS experiments can provide insights into the structure of the original reactive metabolite. nih.gov

Postulated Metabolic Pathways in In Vitro Systems

The in vitro metabolic fate of this compound is proposed to involve a series of enzymatic reactions, primarily targeting the piperidine and quinoline (B57606) rings. Based on established metabolic pathways of structurally similar quinoline and piperidine-containing compounds, the primary transformations are expected to be mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).

The piperidine moiety is a common site for oxidative metabolism. For a related compound, metabolism was predominantly observed on the piperidine ring, resulting in the formation of various mono- and multi-oxidized metabolites. nih.gov This suggests that this compound would likely undergo similar transformations. These reactions are typically catalyzed by CYP enzymes and can include hydroxylation at various positions on the piperidine ring, leading to secondary and tertiary alcohol metabolites. Further oxidation of these hydroxylated intermediates can result in the formation of ketone derivatives.

Another anticipated metabolic route is the oxidative deamination of the piperidine ring. This process, also mediated by CYP enzymes, would lead to the opening of the piperidine ring, forming an aldehyde intermediate that can be further oxidized to a carboxylic acid. nih.gov

The quinoline ring itself is a substrate for aldehyde oxidase (AO), with oxidation typically occurring at the C2-position to form a lactam. acs.org The presence of the amino group at the 5-position and the piperidinyl group at the 6-position may influence the susceptibility of the quinoline core to AO-mediated metabolism. Studies on other aminoquinolines, such as primaquine, have highlighted the significant role of CYP enzymes, particularly CYP2D6, and monoamine oxidase A (MAO-A) in their metabolism, leading to a variety of oxidative metabolites. nih.govnih.gov

The postulated metabolic pathways for this compound in in vitro systems are summarized in the table below.

Table 1: Postulated Metabolites of this compound in In Vitro Systems

| Metabolite ID | Proposed Structure/Metabolite Name | Metabolic Reaction | Postulated Enzyme(s) |

| M1 | 6-(2-Oxopiperidin-1-yl)quinolin-5-amine | Hydroxylation | CYP450 |

| M2 | 6-(3-Oxopiperidin-1-yl)quinolin-5-amine | Hydroxylation | CYP450 |

| M3 | 6-(4-Oxopiperidin-1-yl)quinolin-5-amine | Hydroxylation | CYP450 |

| M4 | 5-Amino-1-(quinolin-6-yl)pentan-1-one | Oxidative Deamination | CYP450 |

| M5 | 5-(5-Aminoquinolin-6-ylamino)pentanoic acid | Oxidative Deamination & Oxidation | CYP450, ALDH |

| M6 | 6-(Piperidin-1-yl)-1,2-dihydroquinolin-2-one-5-amine | Oxidation | Aldehyde Oxidase (AO) |

Note: ALDH refers to Aldehyde Dehydrogenase.

Q & A

Q. What are the optimal synthetic routes for 6-(Piperidin-1-yl)quinolin-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling piperidine with functionalized quinoline precursors. For example:

- Traditional Heating : Reacting 5-aminoquinoline with piperidine under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound, but with moderate efficiency (40–51% yields) .

- Microwave-Assisted Synthesis : This method reduces reaction time and improves yields (up to 60%) by enhancing reaction kinetics .

- Purification : Normal-phase chromatography (e.g., using gradients of dichloromethane/ethyl acetate/methanol) or amine-phase chromatography is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, MS) confirm the molecular structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), piperidine N–CH₂ groups (δ 2.4–3.1 ppm), and NH₂ protons (δ 5.5–6.0 ppm). Coupling constants (e.g., J = 8.5 Hz for quinoline protons) confirm substitution patterns .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 242.1 aligns with the molecular formula C₁₄H₁₇N₃. Fragmentation patterns (e.g., loss of piperidine moiety) validate connectivity .

Q. What preliminary biological assays are suitable for evaluating the compound’s pharmacological potential?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D₂/D₃ receptors) using tritiated ligands to measure IC₅₀ values .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective receptor targeting?

- Methodological Answer :

- Functionalization Strategies : Introduce substituents (e.g., arylpiperazine groups at position 5) to enhance dopamine D₃ receptor selectivity. For example, analogs with 4-(3,5-dichlorophenyl)piperazine show >100-fold selectivity over D₂ receptors .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in receptor active sites. Key interactions include hydrogen bonding with Ser192 and hydrophobic contacts with Leu89 in D₃ receptors .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for functional activity .

Q. How can computational chemistry predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (2.8 ± 0.3), solubility (LogS = -4.1), and CYP450 inhibition profiles.

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess membrane permeability and stability in lipid bilayers .

Key Considerations for Researchers

- Purification Challenges : Use HPLC with C18 columns (ACN/water gradients) to resolve co-eluting impurities .

- Biological Assay Pitfalls : Include positive controls (e.g., clozapine for receptor assays) and validate cell viability with ATP-based luminescence .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and share raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.